molecular formula C15H14N2O2S B12760273 Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5,6-dimethyl-3-(phenylmethyl)- CAS No. 203808-34-8

Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5,6-dimethyl-3-(phenylmethyl)-

Cat. No.: B12760273
CAS No.: 203808-34-8
M. Wt: 286.4 g/mol
InChI Key: XFAKEDFZWSPMBV-UHFFFAOYSA-N
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Description

Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5,6-dimethyl-3-(phenylmethyl)- is a heterocyclic compound that features a fused ring system combining a thieno ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5,6-dimethyl-3-(phenylmethyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5,6-dimethyl-3-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5,6-dimethyl-3-(phenylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5,6-dimethyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thieno(2,3-d)pyrimidine derivatives: Other derivatives of thieno(2,3-d)pyrimidine with different substituents.

    Pyrimidine derivatives: Compounds with a pyrimidine ring system but lacking the thieno ring.

    Thieno derivatives: Compounds with a thieno ring system but lacking the pyrimidine ring.

Uniqueness

Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5,6-dimethyl-3-(phenylmethyl)- is unique due to its fused ring system, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

203808-34-8

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

3-benzyl-5,6-dimethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H14N2O2S/c1-9-10(2)20-13-12(9)14(18)17(15(19)16-13)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,19)

InChI Key

XFAKEDFZWSPMBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C

Origin of Product

United States

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